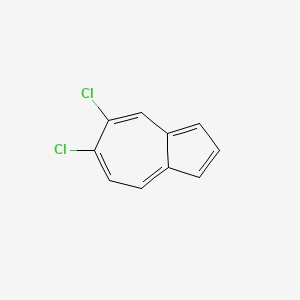
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione is an organic compound with a unique structure characterized by the presence of two 3-methylbut-3-en-1-yl groups attached to a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of 3-methylbut-3-en-1-yl halides with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted thiolane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Halides, nucleophiles; reaction conditionsbase (e.g., sodium hydroxide), temperature range of 60-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione: Unique due to the presence of two 3-methylbut-3-en-1-yl groups.
2,5-Dimethylthiolane-1,1-dione: Lacks the 3-methylbut-3-en-1-yl groups, resulting in different chemical and biological properties.
2,5-Diethylthiolane-1,1-dione: Contains ethyl groups instead of 3-methylbut-3-en-1-yl groups, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the 3-methylbut-3-en-1-yl groups enhances its versatility in synthetic chemistry and its potential biological activities.
Propiedades
Número CAS |
63184-15-6 |
|---|---|
Fórmula molecular |
C14H24O2S |
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
2,5-bis(3-methylbut-3-enyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H24O2S/c1-11(2)5-7-13-9-10-14(17(13,15)16)8-6-12(3)4/h13-14H,1,3,5-10H2,2,4H3 |
Clave InChI |
ZWBCXEXKYPFMNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC1CCC(S1(=O)=O)CCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


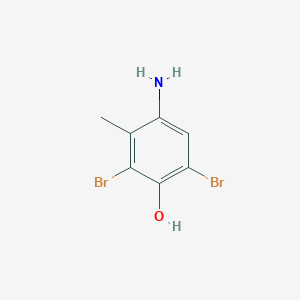
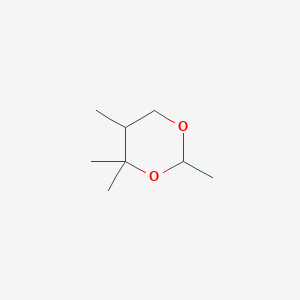

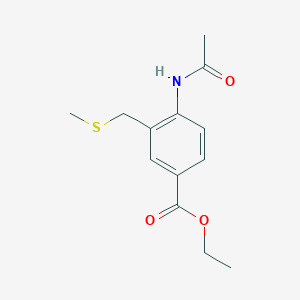
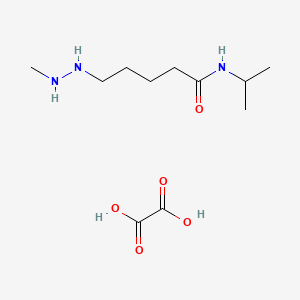
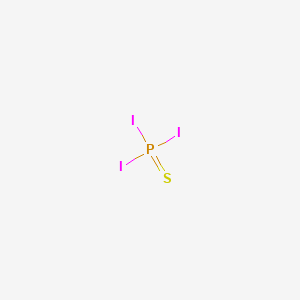
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)


![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)

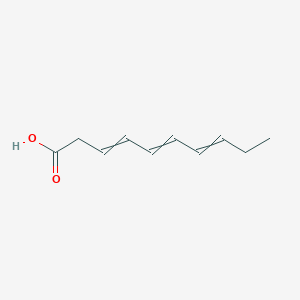
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
